molecular formula C15H14BrNO3 B291759 N-(3-bromophenyl)-2,4-dimethoxybenzamide

N-(3-bromophenyl)-2,4-dimethoxybenzamide

Cat. No.: B291759
M. Wt: 336.18 g/mol
InChI Key: HPIGANCDGIROAH-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group attached to a 3-bromophenylamine moiety. The bromine atom at the meta position of the phenyl ring and the methoxy groups at the 2- and 4-positions of the benzamide core contribute to its unique electronic and steric properties. This compound is typically synthesized via coupling reactions between 2,4-dimethoxybenzoyl chloride and 3-bromoaniline derivatives under basic conditions . Its structural features make it a candidate for pharmaceutical and materials science research, particularly in studies involving halogen bonding, solubility modulation, and biological activity profiling.

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

N-(3-bromophenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C15H14BrNO3/c1-19-12-6-7-13(14(9-12)20-2)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18)

InChI Key

HPIGANCDGIROAH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-bromophenyl)-2,4-dimethoxybenzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Effects on Electronic and Physical Properties
Compound Name Substituents (Benzamide Core / Aryl Group) Molecular Weight Melting Point (°C) Key Properties Reference
This compound 2,4-dimethoxy / 3-bromophenyl 350.19 Not reported Moderate lipophilicity (logP ~3.5); bromine enhances halogen bonding potential
N-(4-Chlorophenyl)-2,4-dimethoxybenzamide (Compound 39) 2,4-dimethoxy / 4-chlorophenyl 335.6 Not reported Lower molecular weight than bromo analog; chlorine reduces steric hindrance
N-(3-Trifluoromethylphenyl)-2,4-dimethoxybenzamide 2,4-dimethoxy / 3-CF3-phenyl 325.28 Not reported Strong electron-withdrawing CF3 group increases acidity and reactivity
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy / 4-bromophenyl 396.21 Not reported Additional methoxy group enhances solubility; crystal packing via N-H···O bonds

Key Observations :

  • Methoxy Positioning : 2,4-Dimethoxy substitution (as in the target compound) creates a planar benzamide core, whereas 3,4,5-trimethoxy derivatives (e.g., ) introduce higher symmetry and solubility .
  • Electron-Withdrawing Groups : The trifluoromethyl group in significantly lowers electron density on the aryl ring, altering reactivity in electrophilic substitution reactions compared to bromine .

Key Observations :

  • Antiparasitic Activity: The 4-chlorophenyl analog (Compound 39) demonstrates potent activity against Trypanosoma brucei, suggesting halogenated benzamides are viable leads for antiparasitic drug development .
  • Receptor Binding : Tropane-derived dimethoxybenzamides () show high affinity for dopamine receptors, indicating that methoxy positioning (2,4 vs. 2,3) fine-tunes receptor selectivity .
  • Natural vs. Synthetic : Naturally occurring dimethoxybenzamides () exhibit bioactivity, but synthetic derivatives often have enhanced potency due to tailored substituents .

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